molecular formula C12H11N5O3S B11049194 (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

(1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

Cat. No.: B11049194
M. Wt: 305.31 g/mol
InChI Key: LIOJSDDZKFHIEH-JMJZKYOTSA-N
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Description

(1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic compound with a unique structure that includes a pyridyl group, a thioxo group, and a tetraazolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multiple steps, including the formation of the tetraazolo ring and the incorporation of the pyridyl and thioxo groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of pyridyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms .

Medicine

In medicine, (1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is explored for its potential therapeutic applications. Its interactions with molecular targets may lead to the development of new drugs for treating various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in chemical processes. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of (1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s ability to bind to these targets is influenced by its unique structure, which allows for specific and high-affinity interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S,5R)-2-[4-(3-PYRIDYL)-5-THIOXO-4,5-DIHYDRO-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H11N5O3S

Molecular Weight

305.31 g/mol

IUPAC Name

(1S,2S,5R)-2-(4-pyridin-3-yl-5-sulfanylidenetetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C12H11N5O3S/c18-9-4-8(10-6-19-11(9)20-10)17-12(21)16(14-15-17)7-2-1-3-13-5-7/h1-3,5,8,10-11H,4,6H2/t8-,10+,11+/m0/s1

InChI Key

LIOJSDDZKFHIEH-JMJZKYOTSA-N

Isomeric SMILES

C1[C@@H]([C@H]2CO[C@@H](C1=O)O2)N3C(=S)N(N=N3)C4=CN=CC=C4

Canonical SMILES

C1C(C2COC(C1=O)O2)N3C(=S)N(N=N3)C4=CN=CC=C4

Origin of Product

United States

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